4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound that features an indole ring fused with a diazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Ring: Starting with a suitable precursor, such as an aniline derivative, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Isopropyl Phenyl Group: This step involves Friedel-Crafts alkylation to introduce the isopropyl group onto the phenyl ring.
Formation of the Diazinone Ring: The final step involves cyclization reactions to form the diazinone ring, often using reagents like hydrazine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and diazinone rings may facilitate binding to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-Indol-3-YL-3-phenyl-1H,4H,5H-1,2-diazin-6-one: Lacks the isopropyl group, which may affect its binding affinity and biological activity.
5-Indol-3-YL-3-(4-methylphenyl)-1H,4H,5H-1,2-diazin-6-one: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
Uniqueness
The presence of the isopropyl group in 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one imparts unique steric and electronic characteristics, potentially enhancing its interaction with specific molecular targets and improving its efficacy in various applications.
Properties
IUPAC Name |
5-(1H-indol-3-yl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-13(2)14-7-9-15(10-8-14)20-11-17(21(25)24-23-20)18-12-22-19-6-4-3-5-16(18)19/h3-10,12-13,17,22H,11H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFRSLMYECGBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.